N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-30-25(34)22-6-4-5-7-23(22)32-26(30)29-31(27(32)35)16-24(33)28-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESRYOHJSDLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H25N5O3
- Molecular Weight : 467.529 g/mol
- CAS Number : 1242910-56-0
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways critical to microbial survival.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Antioxidant Activity
The compound's antioxidant potential can be inferred from studies on its structural analogs. Compounds with similar dioxo and triazole moieties have demonstrated considerable free radical scavenging abilities in assays such as DPPH and ABTS.
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.
- Membrane Disruption : Potential to disrupt microbial membranes leading to cell lysis.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl groups at the 3 and 5 positions contributed to increased lipophilicity and membrane penetration.
- Antifungal Properties : Another research project focused on the antifungal activity of similar quinazoline derivatives revealed that substituents on the aromatic rings played a crucial role in enhancing efficacy against Candida species.
- Cytotoxicity Studies : In vitro cytotoxicity assessments showed that compounds with a similar scaffold exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazolo[4,3-a]quinazolin-5-one Family
The triazoloquinazolinone scaffold is a privileged structure in medicinal chemistry. Key analogs and their pharmacological distinctions are outlined below:
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Key Observations:
Substituent Effects on Activity :
- The 4-methylbenzyl group in the target compound may confer enhanced metabolic stability compared to the 4-benzyl group in , as methyl substituents often reduce oxidative degradation.
- The N-(3,5-dimethylphenyl)acetamide moiety introduces steric bulk, which could improve receptor selectivity by minimizing off-target interactions, a limitation observed in earlier analogs with smaller R2 groups .
Synthetic Pathways: The target compound’s synthesis likely follows a route similar to Alagarsamy et al.’s methods , involving cyclocondensation of triazole precursors with quinazolinone intermediates. In contrast, emphasizes dichlorophenoxy-triazole synthesis via Schiff base formation, which is less relevant to acetamide derivatives .
Pharmacological Gaps :
- While Alagarsamy’s analogs demonstrate potent H1-antihistaminic activity (e.g., 0.12 μM IC50), the target compound’s efficacy remains unquantified in available literature. Its structural features suggest comparable or superior potency, but empirical validation is required.
Critical Research Findings and Limitations
- Contradictions in Substituent Roles : highlights benzyl groups as optimal for H1 antagonism, whereas phenyl groups () exhibit weaker activity. The target compound’s 4-methylbenzyl group may bridge this gap, but direct comparisons are absent .
- Synthetic Challenges: The acetamide side chain introduces complexity in purification, as noted in similar syntheses , which may limit scalability compared to simpler triazoloquinazolinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
